molecular formula C27H36N6O3 B3028500 ATM抑制剂-1 CAS No. 2135639-94-8

ATM抑制剂-1

货号 B3028500
CAS 编号: 2135639-94-8
分子量: 492.6 g/mol
InChI 键: SJOFSBIUJPEXTG-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ATM Inhibitor-1 is a highly potent, selective, and orally active ATM inhibitor . It has an IC50 of 0.7 nM and exhibits anti-tumor activity . It shows weak activity against mTOR (IC 50, 21 μM), DNAPK (IC 50, 2.8 μM), PI3Kα (IC 50, 3.8 μM), PI3Kβ (IC 50, 10.3 μM), PI3Kγ (IC 50, 3 μM) and PI3Kδ (IC 50, 0.73 μM) .

科学研究应用

癌症治疗中的ATM抑制剂

AZD0156等ATM抑制剂在癌症治疗中显示出潜力,特别是与DNA双链断裂诱导剂联合使用时。这种组合在小鼠异种移植模型中显示出抗肿瘤潜力。AZD0156是一种有效且选择性的ATM抑制剂,具有良好的药代动力学,目前正在进行临床评估,与依立替康和奥拉帕尼等已批准药物联合治疗相关小鼠模型中的疾病(Pike等人,2018)

靶向ATM进行癌症治疗

抑制ATM作为癌症治疗策略在科学上是合理且经过充分探索的。ATM在细胞信号传导中的作用已使用实验模型和工具化合物进行了改进。这强调了ATM抑制在治疗干预中的潜在效用。ATM抑制剂的发现和发展已经取得进展,突出了它们作为癌症患者治疗剂的潜在临床应用价值(Hickson等人,2018)

ATM抑制在肺癌中的应用

金硫代葡萄糖酸钠(ATM)抑制PKC艾欧塔,并对主要肺癌亚型显示出有效的抗肿瘤活性。ATM敏感性与PKC艾欧塔和Par6表达呈正相关。PKC艾欧塔表达谱可能有助于识别可能对ATM治疗有反应的肺癌患者(Regala等人,2008)

套细胞淋巴瘤中的ATM缺陷

ATM缺陷使套细胞淋巴瘤细胞对聚(ADP-核糖)聚合酶-1抑制剂敏感。PARP-1抑制对BRCA1或BRCA2基因突变的细胞有毒,这种方法也适用于DNA修复基因(如ATM)存在缺陷的其他癌症。这提示了PARP抑制剂在治疗套细胞淋巴瘤和具有ATM改变的其它癌症中的治疗潜力(Williamson等人,2010)

ATM蛋白表达与胃癌中奥拉帕尼敏感性

ATM蛋白表达水平在胃癌细胞系之间有所不同。ATM激酶活性降低或shRNA介导的ATM蛋白耗竭增强了p53耗竭或失活的胃癌细胞系对奥拉帕尼的敏感性。这表明ATM是胃癌中存在p53破坏的PARP-1抑制剂活性的潜在预测性生物标志物(Kubota等人,2014)

ATM激酶抑制的分子基础

ATM激酶在DNA损伤反应中起关键作用。了解已知ATM抑制剂的结合模式可以深入了解它们的作用模式和选择性。这些知识对于基于结构的药物设计至关重要,有助于开发更有效的ATM抑制剂用于癌症治疗(Stakyte等人,2021)

作用机制

ATM Inhibitor-1 works by inhibiting the ataxia-telangiectasia mutated (ATM) protein, a signaling kinase involved in the DNA damage response . It impedes the repair of olaparib-induced DNA damage, resulting in elevated DNA double-strand break signaling, cell-cycle arrest, and apoptosis . ATM Inhibitor-1 potentiates the effects of olaparib across a panel of lung, gastric, and breast cancer cell lines in vitro .

安全和危害

ATM Inhibitor-1 is currently being evaluated in phase I studies . In one study, the maximum tolerated dose was found to be 400mg in cohort A and 300mg in cohort C . The remaining patients were excluded because they received doses that either didn’t demonstrate target engagement, or weren’t tolerated .

未来方向

ATM Inhibitor-1 holds promise as a sensitizer for radiotherapy . It’s currently being evaluated in combination with radiotherapy for the treatment of glioblastoma . Future investigations on ATM Inhibitor-1 as combination therapy are planned .

属性

IUPAC Name

6-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-N-methyl-4-[[(1S)-1-(oxan-4-yl)ethyl]amino]cinnoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3/c1-18(19-10-14-35-15-11-19)30-25-22-16-20(6-8-23(22)31-32-26(25)27(34)28-2)21-7-9-24(29-17-21)36-13-5-12-33(3)4/h6-9,16-19H,5,10-15H2,1-4H3,(H,28,34)(H,30,31)/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOFSBIUJPEXTG-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ATM Inhibitor-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATM Inhibitor-1
Reactant of Route 2
ATM Inhibitor-1
Reactant of Route 3
Reactant of Route 3
ATM Inhibitor-1
Reactant of Route 4
Reactant of Route 4
ATM Inhibitor-1
Reactant of Route 5
Reactant of Route 5
ATM Inhibitor-1
Reactant of Route 6
Reactant of Route 6
ATM Inhibitor-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。